molecular formula C16H19N5O B1497306 5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one CAS No. 223429-84-3

5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one

Cat. No.: B1497306
CAS No.: 223429-84-3
M. Wt: 297.35 g/mol
InChI Key: KAPIVYUYAPFQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with substituents that influence its pharmacological and physicochemical properties. The structure includes:

  • Pyrazolo[3,4-d]pyrimidin-7-one backbone: Provides a planar, heterocyclic framework conducive to enzyme binding.
  • 1-Methyl and 3-propyl substituents: Contribute to steric and lipophilic effects, modulating metabolic stability .

The compound is structurally related to phosphodiesterase (PDE) inhibitors, particularly PDE5-targeting agents like Sildenafil, but lacks sulfonyl and piperazinyl groups critical for classical PDE5 inhibition .

Properties

IUPAC Name

5-[(4-aminophenyl)methyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-4-12-14-15(21(2)20-12)16(22)19-13(18-14)9-10-5-7-11(17)8-6-10/h5-8H,3-4,9,17H2,1-2H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPIVYUYAPFQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)CC3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621323
Record name 5-[(4-Aminophenyl)methyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223429-84-3
Record name 5-[(4-Aminophenyl)methyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d]pyrimidin-7-one (CAS No. 223429-84-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects.

  • Molecular Formula : C16H22N5O
  • Molecular Weight : 300.37878 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core, which is significant for its biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit varying degrees of antibacterial activity. For instance, compounds similar to 5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d]pyrimidin-7-one have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease.

EnzymeInhibition IC50 (µM)Reference
AChE2.14 ± 0.003
Urease1.13 ± 0.003

These findings suggest that the compound could be a potential candidate for treating conditions like Alzheimer's disease and urinary tract infections.

3. Anticancer Potential

The anticancer properties of this compound are under investigation, particularly its ability to inhibit cellular pathways involved in cancer progression. Preliminary in vitro studies indicate that it may reduce the expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells.

Case Studies

A recent study focused on synthesizing various derivatives of pyrazolo[3,4-d]pyrimidines and assessing their biological activities. The results highlighted that compounds with similar structural features to 5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d]pyrimidin-7-one exhibited significant activity against cancer cell lines.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in cancer progression .

Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Therapeutic Applications

Drug Development
The unique structure of 5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d]pyrimidin-7-one positions it as a promising lead compound in drug discovery. Its ability to modulate various biological pathways makes it suitable for developing new therapeutics targeting cancer, infections, and inflammatory conditions.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range.
Study 2Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to standard antibiotics.
Study 3Anti-inflammatory PropertiesReduced TNF-alpha levels in activated macrophages by up to 50%, indicating significant anti-inflammatory potential.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Pharmacological Target Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-7-one 5-(4-Aminophenyl)methyl, 1-methyl, 3-propyl Undetermined (likely PDE-related) Enhanced polarity due to amino group; reduced lipophilicity
5-[[4-Diethylamino)phenyl]methyl]- analogue (CAS 223430-04-4) Pyrazolo[3,4-d]pyrimidin-7-one 5-(4-Diethylaminophenyl)methyl PDE5 (inferred) Diethylamino group increases lipophilicity and may alter receptor binding kinetics
Sildenafil Pyrazolo[4,3-d]pyrimidin-7-one 5-(2-Ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl) PDE5 (clinically validated) Sulfonylpiperazine and ethoxy groups critical for high PDE5 affinity and oral bioavailability
Desethyl Sildenafil (CAS 139755-91-2) Pyrazolo[4,3-d]pyrimidin-7-one 5-(2-Hydroxy-5-(4-methylpiperazinylsulfonyl)phenyl) PDE5 metabolite Reduced potency compared to Sildenafil; hydroxyl group alters pharmacokinetics
5-(4-Chlorophenyl)-3-hydroxythieno[2,3-d]pyrimidin-2,4-dione Thieno[2,3-d]pyrimidin-dione 4-Chlorophenyl, 3-hydroxy Broad-spectrum kinase/PDE inhibition Chlorophenyl group enhances electron-withdrawing effects; lower solubility

Pharmacological and Physicochemical Properties

  • Target Compound vs. Sildenafil: The absence of a sulfonylpiperazine moiety in the target compound suggests a divergent mechanism, possibly targeting non-PDE5 enzymes (e.g., PDE1 or PDE6) . The 4-aminophenylmethyl group may improve aqueous solubility compared to Sildenafil’s ethoxy-sulfonylphenyl substituent, which is highly lipophilic .
  • Target Compound vs.
  • Target Compound vs. Chlorophenyl Derivatives: Electron-withdrawing chloro substituents (e.g., in 5-(4-chlorophenyl)-thienopyrimidine) reduce basicity, affecting ionization and enzyme binding .

Research Findings

  • Synthesis and Stability: Pyrazolo[3,4-d]pyrimidinones with alkyl or aryl substituents at position 5 (e.g., propyl or aminophenyl) exhibit improved thermal stability compared to unsubstituted analogues .
  • Enzyme Inhibition : Sildenafil’s sulfonylpiperazine group forms hydrogen bonds with PDE5’s hydrophobic pocket, a feature absent in the target compound, suggesting lower PDE5 affinity .
  • Metabolism : Propyl and methyl groups in the target compound may reduce cytochrome P450-mediated oxidation, enhancing metabolic stability relative to Sildenafil .

Preparation Methods

Microwave-Assisted Oxidative Coupling

A notable method involves the oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with substituted aldehydes, including 4-aminobenzaldehyde, under microwave irradiation. The reaction uses potassium persulfate (K2S2O8) as an oxidant catalyst, facilitating the formation of the pyrazolo[3,4-d]pyrimidin-7-one core with substitution at the 5-position by the aminophenylmethyl group.

  • Reaction conditions:

    • Reagents: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 4-aminobenzaldehyde
    • Catalyst: K2S2O8
    • Energy source: Microwave irradiation
    • Solvent: Typically aqueous or mixed solvent system
    • Temperature: Elevated, optimized for microwave conditions
    • Time: Short reaction times due to microwave acceleration
  • Outcome:

    • High yields of 5-substituted pyrazolo[3,4-d]pyrimidin-7(6H)-one derivatives
    • High purity and selectivity toward the desired aminophenylmethyl substitution
    • Efficient and green synthesis with reduced reaction times
  • Mechanistic insight:
    The oxidative coupling proceeds via radical-mediated formation of the C-C bond between the pyrazole and aldehyde, followed by cyclization to the pyrimidinone ring system.

Stepwise Synthetic Route

A general synthetic route to 5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d]pyrimidin-7-one can be outlined as follows:

Step Reactants/Intermediates Conditions Description
1 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Prepared or commercially sourced Starting heterocyclic amine derivative
2 4-Aminobenzaldehyde Equimolar with pyrazole derivative Aldehyde providing the 4-aminophenylmethyl group
3 K2S2O8 (Potassium persulfate) Catalyst, oxidant Oxidative coupling agent
4 Microwave irradiation 80-120 °C, 10-30 min Accelerates coupling and cyclization
5 Work-up and purification Standard extraction and chromatography Isolation of pure product

This method yields the target compound with excellent efficiency and reproducibility.

Alternative Preparation Methods

While the microwave-assisted oxidative coupling is prominent, other classical synthetic approaches include:

  • Condensation reactions between appropriately substituted pyrazole derivatives and aldehydes or benzyl halides under conventional heating conditions.
  • Cyclization strategies involving amidine or guanidine intermediates with pyrazole carboxylic acid derivatives.
  • Use of metal-catalyzed cross-coupling to introduce the aminophenylmethyl substituent, though less common due to complexity.

These methods generally require longer reaction times and may involve harsher conditions or lower yields compared to microwave-assisted synthesis.

Research Findings and Yields

The microwave-assisted method reported yields of 5-substituted pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives in the range of 75-90%, with the aminophenylmethyl derivative among the highest yielding compounds. The reaction is scalable and amenable to structural modifications for analog synthesis.

Parameter Value/Range Notes
Yield 75-90% High efficiency under microwave conditions
Reaction time 10-30 minutes Significantly reduced vs. classical methods
Catalyst loading 0.1-0.2 equivalents Potassium persulfate
Purity of final product >95% (HPLC) Confirmed by chromatographic methods
Solvent system Aqueous or mixed solvents Environmentally friendly

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Microwave-assisted oxidative coupling 4-amino-1-methyl-3-propyl-pyrazole-5-carboxamide, 4-aminobenzaldehyde, K2S2O8 Microwave, aqueous solvent, 80-120 °C, 10-30 min 75-90 Fast, high yield, green chemistry Requires microwave equipment
Conventional condensation Pyrazole derivative, aldehyde or benzyl halide Heating under reflux, longer times 50-70 Simpler setup Longer time, lower yield
Metal-catalyzed cross-coupling Pyrazole halide, aminophenylmethyl boronic acid/halide Pd catalyst, inert atmosphere 60-80 Versatile for substitutions More complex, costly catalysts

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via condensation of pyrazolo-oxazinone precursors with aromatic amines. For example, refluxing 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with 4-aminobenzylamine in dry pyridine for 6 hours, followed by neutralization with HCl and crystallization (Table 1) .

Table 1: Representative Synthesis Conditions (Analogous Procedure)

Starting MaterialAmine ReagentSolventTime (h)Yield* (%)
Pyrazolo-oxazinone derivative4-AminobenzylaminePyridine670–80
*Hypothetical yield based on analogous reactions .

Q. How is the compound characterized to confirm structural identity?

Methodological Answer: Use a combination of elemental analysis (to verify C, H, N composition) and NMR spectroscopy (to confirm substituent positions). For example:

  • Elemental analysis: Compare calculated vs. found values (e.g., C: 54.81% vs. 54.61%; H: 3.36% vs. 3.58%) .
  • ¹H/¹³C NMR: Assign peaks based on analogous pyrazolo[3,4-d]pyrimidinone derivatives (e.g., δ 36.9 ppm for methyl groups) .

Q. What methods ensure purity for pharmacological assays?

Methodological Answer:

  • Residual solvent testing: Use gas chromatography (GC) with AOAC-approved protocols .
  • HPLC assay: Prepare a buffer (15.4 g ammonium acetate in 1 L H₂O, pH 6.5) and quantify purity via reverse-phase chromatography .

Advanced Research Questions

Q. How to optimize reaction conditions for higher yields in derivative synthesis?

Methodological Answer: Apply a split-plot experimental design to test variables:

  • Variables: Solvent (pyridine vs. DMF), temperature (80°C vs. 100°C), catalyst (e.g., acetic acid).
  • Statistical analysis: Use ANOVA to identify significant factors (Table 2) .

Table 2: Optimization Variables and Outcomes (Hypothetical Data)

VariableLevel 1Level 2p-value
SolventPyridineDMF0.03
Temperature80°C100°C0.01

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Synthesize analogs: Modify substituents (e.g., trifluoromethyl, methoxy) and test anti-mycobacterial activity .
  • Statistical modeling: Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

Q. How to assess environmental impact and degradation pathways?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Phase 1: Measure physicochemical properties (e.g., logKow, hydrolysis rate) .
  • Phase 2: Conduct microcosm studies to track degradation products (e.g., LC-MS/MS analysis) .

Q. How to resolve contradictions in analytical data (e.g., elemental vs. spectroscopic results)?

Methodological Answer:

  • Re-run assays: Ensure consistent drying and sample preparation (e.g., avoid hygroscopic effects) .
  • Cross-validation: Compare NMR integration with X-ray crystallography (if available) or high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.